molecular formula C11H11IN2O2 B7554240 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione

5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione

Cat. No. B7554240
M. Wt: 330.12 g/mol
InChI Key: RQYINDMMTJXZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione, also known as IDI, is a chemical compound that has been extensively studied for its potential therapeutic applications. IDI has a unique chemical structure that makes it a promising candidate for drug development. In

Mechanism of Action

5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione. One area of interest is its potential as a neuroprotective agent. Further studies are needed to understand its mechanism of action and its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Studies are needed to understand its effects on different types of cancer and to develop more effective drug delivery methods. Finally, further studies are needed to understand this compound's potential as an antiviral agent, particularly in the context of emerging viral diseases such as COVID-19.

Synthesis Methods

5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 4-iodobenzaldehyde with 3,5-dimethylimidazolidine-2,4-dione. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is purified through recrystallization.

Scientific Research Applications

5-(4-Iodophenyl)-3,5-dimethylimidazolidine-2,4-dione has been found to have several potential therapeutic applications. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. This compound has also been found to have potential as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(4-iodophenyl)-3,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-11(7-3-5-8(12)6-4-7)9(15)14(2)10(16)13-11/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYINDMMTJXZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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